molecular formula C14H16N2O3 B5237435 N-(4-methoxybenzyl)-3,5-dimethyl-4-isoxazolecarboxamide

N-(4-methoxybenzyl)-3,5-dimethyl-4-isoxazolecarboxamide

Cat. No.: B5237435
M. Wt: 260.29 g/mol
InChI Key: UPRXVSHVJTVHNG-UHFFFAOYSA-N
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Description

N-(4-methoxybenzyl)-3,5-dimethyl-4-isoxazolecarboxamide is a synthetic organic compound with a unique structure that includes an isoxazole ring, a methoxybenzyl group, and a carboxamide functional group

Properties

IUPAC Name

N-[(4-methoxyphenyl)methyl]-3,5-dimethyl-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O3/c1-9-13(10(2)19-16-9)14(17)15-8-11-4-6-12(18-3)7-5-11/h4-7H,8H2,1-3H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPRXVSHVJTVHNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)C(=O)NCC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxybenzyl)-3,5-dimethyl-4-isoxazolecarboxamide typically involves multiple steps. One common method includes the condensation of 4-methoxybenzylamine with 3,5-dimethyl-4-isoxazolecarboxylic acid under specific reaction conditions. The reaction is often carried out in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxybenzyl)-3,5-dimethyl-4-isoxazolecarboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(4-methoxybenzyl)-3,5-dimethyl-4-isoxazolecarboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can modulate signaling pathways involved in inflammation and cell proliferation, contributing to its potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-methoxybenzyl)-3,5-dimethyl-4-isoxazolecarboxamide is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various scientific research applications and potential therapeutic uses .

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